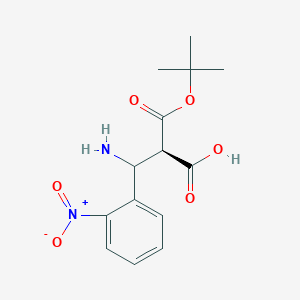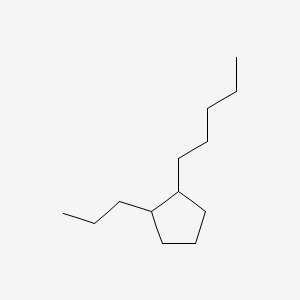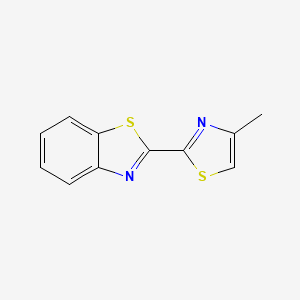
3-Ethenyl-2(3H)-benzothiazolethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-2(3H)-benzothiazolethione is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2(3H)-benzothiazolethione typically involves the reaction of 2-mercaptobenzothiazole with acetylene or its derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the ethenyl group. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and efficient use of resources. The reaction parameters are carefully controlled to minimize by-products and maximize the yield of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyl-2(3H)-benzothiazolethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group, altering the compound’s reactivity and properties.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in solvents such as acetic acid or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds are used under conditions that favor the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives, depending on the nature of the substituent and reaction conditions.
Applications De Recherche Scientifique
3-Ethenyl-2(3H)-benzothiazolethione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-2(3H)-benzothiazolethione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
3-Methyl-2(3H)-benzothiazolethione: Contains a methyl group instead of an ethenyl group, leading to variations in its chemical behavior and applications.
2-Aminobenzothiazole:
Uniqueness
3-Ethenyl-2(3H)-benzothiazolethione is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
52534-91-5 |
|---|---|
Formule moléculaire |
C9H7NS2 |
Poids moléculaire |
193.3 g/mol |
Nom IUPAC |
3-ethenyl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H7NS2/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h2-6H,1H2 |
Clé InChI |
YXNVPXOAKRGGCV-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C2=CC=CC=C2SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-(2,6-Dimethylphenyl)-2-(methyloxy)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13939818.png)





![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)
![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)




